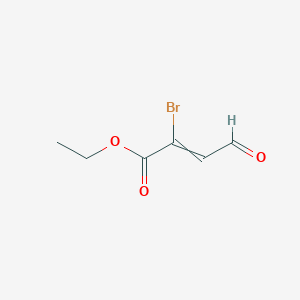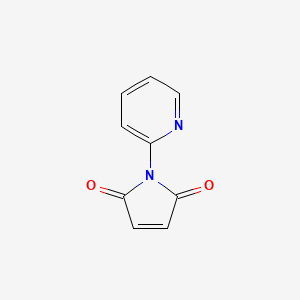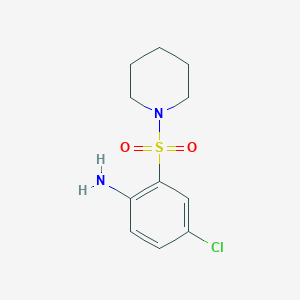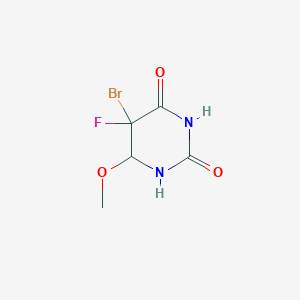![molecular formula C14H12ClNO2 B14162751 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid CAS No. 898128-45-5](/img/structure/B14162751.png)
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid typically starts from 2-amino-3-methylbenzoic acid. The reaction involves the use of N-chlorosuccinimide in dimethylformamide (DMF) as a solvent, which introduces a chlorine atom at the para position relative to the amino group . This reaction is highly regioselective due to the strong electron-donating nature of the amino group, which directs the chlorination to the para position.
Industrial Production Methods
Industrial production of tolfenamic acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted via reactions such as Suzuki coupling, introducing different aromatic or alkyl groups.
Reduction and Oxidation: The compound can undergo reduction and oxidation reactions, although these are less common in practical applications.
Esterification and Amidation: The carboxylic acid group can be converted into esters, amides, and other derivatives through standard organic reactions.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalysts and boronic acids are commonly used.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Amidation: Amines and coupling agents such as EDCI or DCC.
Major Products
The major products formed from these reactions include various substituted benzoic acid derivatives, esters, and amides, which can have different pharmacological properties and applications.
Applications De Recherche Scientifique
2-[(4-Chloro-3-methylphenyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Primarily used for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The primary mechanism of action of 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. By inhibiting COX, the compound reduces the formation of prostaglandins, thereby alleviating pain and inflammation . Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Mefenamic Acid
- Flufenamic Acid
- Niflumic Acid
Uniqueness
Compared to other fenamates, 2-[(4-Chloro-3-methylphenyl)amino]benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct pharmacological properties. Its ability to inhibit the growth of certain cancer cells sets it apart from other similar compounds .
Propriétés
Numéro CAS |
898128-45-5 |
|---|---|
Formule moléculaire |
C14H12ClNO2 |
Poids moléculaire |
261.70 g/mol |
Nom IUPAC |
2-(4-chloro-3-methylanilino)benzoic acid |
InChI |
InChI=1S/C14H12ClNO2/c1-9-8-10(6-7-12(9)15)16-13-5-3-2-4-11(13)14(17)18/h2-8,16H,1H3,(H,17,18) |
Clé InChI |
QDNMBJXNLJFNHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NC2=CC=CC=C2C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-benzyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B14162675.png)
![8-bromo-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14162680.png)

![7,8-Dimethoxy-4-(1-piperidinyl)-5H-pyrimido[5,4-b]indole](/img/structure/B14162689.png)


![9-Benzylidene-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine](/img/structure/B14162705.png)
![10-Methyl-4,6-dioxo-1,9-dihydropyrido[3,2-g]quinoline-2,8-dicarboxylic acid](/img/structure/B14162715.png)




![2-{[(1,2-dimethyl-1H-benzimidazol-5-yl)amino]methyl}phenol](/img/structure/B14162758.png)
